Holotoxin A

Description

Properties

CAS No. |

55762-47-5 |

|---|---|

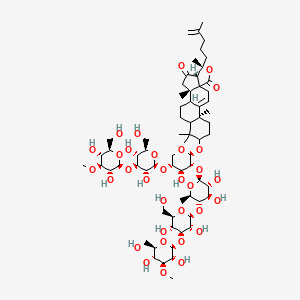

Molecular Formula |

C67H106O32 |

Molecular Weight |

1423.5 g/mol |

IUPAC Name |

(2S,5S,6S,13S)-16-[(2S,3R,4S,5R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C67H106O32/c1-26(2)12-11-17-66(8)55-30(72)20-65(7)29-13-14-36-63(4,5)37(16-18-64(36,6)28(29)15-19-67(55,65)62(84)99-66)94-61-54(42(77)35(25-87-61)93-57-47(82)52(40(75)33(23-70)89-57)96-58-45(80)50(85-9)38(73)31(21-68)90-58)98-56-44(79)43(78)49(27(3)88-56)95-60-48(83)53(41(76)34(24-71)92-60)97-59-46(81)51(86-10)39(74)32(22-69)91-59/h15,27,29,31-61,68-71,73-83H,1,11-14,16-25H2,2-10H3/t27-,29?,31-,32-,33-,34-,35-,36?,37?,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61+,64-,65+,66+,67?/m1/s1 |

InChI Key |

BIHNZKYXOTXXSP-GCBHNEMQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CC[C@]4(C(C3(C)C)CCC5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(=C)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)OC)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(=C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

Origin of Product |

United States |

Structural Characterization of Holotoxin a

Aglycone Moiety: Holosta-9(11),25-diene Structure

The aglycone, or non-saccharide, portion of Holotoxin A is a key determinant of its chemical properties. This component is based on a specific steroid-like scaffold with various functional groups attached.

Lanostane-Type Aglycone Scaffold

The foundational structure of this compound's aglycone is the lanostane-type scaffold. This is a tetracyclic triterpenoid structure that is a derivative of lanosterol. A defining feature of the holostane-type aglycones found in many sea cucumber glycosides is the presence of an 18(20)-lactone ring.

Key Functional Groups and Stereochemical Configuration (e.g., 3β-hydroxy, 16-keto)

Several key functional groups are attached to the lanostane scaffold of this compound, which are crucial for its activity. These include a hydroxyl group at the 3β position and a keto group at the 16th position. The stereochemistry of these groups is vital for the molecule's three-dimensional shape and its interactions with biological targets. The presence of the keto group at C-16, in particular, has been noted as an important feature for some of its biological effects.

Glycosidic Chain Composition of this compound

Identification of Hexasaccharide Units (Xylose, Quinovose, Glucose, 3-O-methylglucose)

The glycosidic chain of this compound is a hexasaccharide, meaning it is composed of six sugar units. These monosaccharides have been identified as xylose, quinovose, glucose, and 3-O-methylglucose. The specific arrangement and linkage of these sugars are critical to the molecule's function.

Linkage Analysis

The sequence and linkages of the sugar units in the hexasaccharide chain of the closely related Holotoxin A1 have been elucidated, providing a model for this compound. The chain is attached to the aglycone via the xylose unit. The full sequence is as follows: 3-O-methyl-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)-β-D-quinovopyranosyl-(1→2)-β-D-xylopyranosyl-(1→. This linear chain is attached to the 3β position of the aglycone. A second glucose unit is attached at the 4-position of the xylose.

Molecular Features Influencing Bioactivity

The biological activity of this compound is a result of the interplay between its aglycone and glycosidic chain. The lanostane aglycone provides a rigid, lipophilic structure that can interact with cell membranes. The presence of the 16-keto group on the aglycone has been shown to be important for some of its cytotoxic activities.

Significance of the Δ25 Double Bond in the Side Chain

A key structural feature of many bioactive holotoxins, including analogs of this compound, is the presence of a terminal double bond at the C-25 position (Δ25) in the aglycone side chain. Research into the structure-activity relationships of these compounds has shed light on the importance of this specific feature.

Table 1: Antifungal Activity of Holotoxin Analogs

| Compound | Δ25 Double Bond | 18(20) Lactone Group | Relative Antifungal Activity |

| Analog 1 | Present | Present | High |

| Analog 2 | Absent | Present | Moderate |

| Analog 3 | Present | Absent | Moderate |

| Analog 4 | Absent | Absent | Low |

This table is a representative summary of structure-activity relationship studies and does not represent absolute values.

Amphipathic Properties and Membrane Interaction

The defining characteristic of this compound that drives its biological activity is its amphipathic nature. The molecule is composed of two distinct regions: a hydrophobic (lipophilic) triterpene aglycone and a hydrophilic (water-soluble) sugar moiety. This dual character is the primary determinant of its interaction with and disruption of cellular membranes.

The hydrophobic aglycone facilitates the partitioning of this compound into the lipid bilayer of cell membranes. This insertion is a critical first step in its mechanism of action. Once embedded, the bulky and rigid structure of the aglycone is thought to disrupt the normal packing of membrane phospholipids, leading to alterations in membrane fluidity and permeability.

Conversely, the hydrophilic sugar chain remains exposed to the aqueous environment at the membrane surface. This portion of the molecule can interact with membrane proteins and lipids on the cell surface, potentially influencing the initial binding and orientation of the toxin.

Detailed research on Holotoxin A1, a closely related compound, has revealed a specific mechanism of membrane interaction that leads to programmed cell death (apoptosis). It has been shown that Holotoxin A1 activates enzymes known as sphingomyelinases (both acid and neutral). This activation triggers the translocation of these enzymes to the plasma membrane. Sphingomyelinases are responsible for breaking down sphingomyelin (B164518), a key lipid component of the cell membrane, into ceramide. The accumulation of ceramide in the membrane can lead to the formation of pores and ultimately induce apoptosis. This specific interaction highlights how the amphipathic nature of holotoxins can initiate a cascade of events at the cell membrane, leading to profound cellular consequences.

The interaction of this compound with the cell membrane is a complex process governed by its unique structural features. The Δ25 double bond in the side chain appears to be a significant contributor to its biological potency, particularly its antifungal effects. Furthermore, the pronounced amphipathic character of the molecule is the fundamental driver of its ability to insert into and disrupt the integrity of cellular membranes, initiating signaling pathways that can lead to cell death. Further research into the precise biophysical interactions between this compound and lipid bilayers will continue to unravel the intricate details of its powerful biological activity.

Structure Activity Relationship Sar Studies of Holotoxin a

Correlation between Aglycone Structural Features and Biological Activity

The aglycone of Holotoxin A, a holostane-type triterpene, possesses distinct features that are critical for its biological actions. Key among these are a double bond in the side chain and a keto group at a specific position on the steroid nucleus.

Influence of the Δ25 Double Bond on Cell Membrane Permeability and Apoptotic Potency

A defining feature of the this compound aglycone is the presence of a double bond at the C-25 position (Δ25) in its side chain. vulcanchem.com This unsaturation significantly enhances its ability to induce apoptosis, or programmed cell death, in cancer cells. vulcanchem.comresearchgate.net The Δ25 double bond is thought to increase the permeability of the cell membrane, which facilitates the clustering of death receptors on the cell surface and the subsequent recruitment of adaptor proteins like the Fas-associated protein with death domain (FADD). vulcanchem.com This cascade ultimately leads to the activation of the extrinsic apoptotic pathway. vulcanchem.comnih.gov The increased membrane interaction facilitated by this double bond is a crucial factor in its potent apoptotic activity. vulcanchem.com

Importance of the Keto Group at C-16 Position for Anti-leukemic Activity

The presence of a keto group at the C-16 position of the aglycone is another critical determinant for the anti-leukemic activity of this compound. nih.gov This structural feature is considered vital for its cytotoxic effects against leukemia cells. nih.gov Studies comparing this compound with other triterpene glycosides have highlighted the significance of this C-16 keto group in its potent anti-leukemic action. nih.gov

Comparative SAR with this compound Analogues and Derivatives

To further understand the structural determinants of this compound's activity, researchers have conducted comparative studies with its analogues and derivatives. One of the most informative comparisons has been with Cladoloside C2.

Analysis of Cladoloside C2 (25(26)-Dihydro Derivative)

Cladoloside C2 is a structural analogue of this compound, with the key difference being the absence of the Δ25 double bond in its side chain; it is the 25(26)-dihydro derivative. nih.govnih.govdntb.gov.ua This seemingly minor structural modification results in a significant difference in biological potency. nih.govmdpi.com Both compounds were isolated from the sea cucumber Cladolabes schmeltzii and share the same hexasaccharide chain. researchgate.net

Structural Nuances and Differential Apoptotic Potency

The presence of the Δ25 double bond in this compound makes it a more potent inducer of apoptosis compared to Cladoloside C2. nih.govnih.govter-arkhiv.ru For instance, in one study, this compound induced apoptosis in 85% of HT-29 colon cancer cells at a concentration of 10 µM, whereas Cladoloside C2 only induced apoptosis in 42% of the cells under the same conditions. vulcanchem.com Another study on K562 leukemia cells found the half-maximal inhibitory concentration (IC50) of this compound to be 0.06 μM, significantly lower than that of Cladoloside C2 (0.2 μM), indicating its greater potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical modeling approaches that aim to reveal the relationship between the chemical structures of compounds and their biological activities. In the context of this compound and related triterpene glycosides, QSAR analyses have been employed to understand how specific molecular features influence their bioactivity, such as anticancer and membranolytic effects.

The length and architectural arrangement of the sugar chain, the distribution of electrical charges across the molecular surface, and various aspects of hydrogen bond formation are crucial. researchgate.netnih.gov The number and positions of sulfate (B86663) groups, in particular, play a significant role in defining the molecule's interaction with biological membranes and, consequently, its activity. researchgate.netdntb.gov.ua For instance, QSAR models have shown that the presence of an 18(20)-lactone and a 16-oxo group in the aglycone are significant positive variables for predicting the hemolytic activity of these glycosides. mdpi.com Conversely, the introduction of a more rigid 18(16)-lactone was found to decrease activity, likely because it hinders the molecule's ability to adapt to the membrane environment. mdpi.com

One study specifically investigated the possible anticancer effects of a series of triterpene glycosides, including this compound, by using homology modeling of human DNA topoisomerase II α (Topo II α). mdpi.com In this research, the glycosides were analyzed as potential ligands for the DNA binding domain of Topo II α, and they were screened using QSAR and ADME/TOX analysis. mdpi.com This type of in silico analysis is instrumental in predicting the compound's behavior and potential as a therapeutic agent.

The general findings from QSAR studies on this class of marine natural products are summarized in the table below.

| Structural Feature | Impact on Biological Activity | Supporting Evidence from QSAR Models |

| Molecular Form and Size | Strong impact on overall activity. researchgate.netnih.gov | Determined by the length and architecture of the carbohydrate chain. researchgate.netnih.gov |

| Carbohydrate Chain | Crucial for activity; length and architecture are key determinants. researchgate.netdntb.gov.ua | Longer or more complex chains can modulate interaction with cell membranes. |

| Surface Charge Distribution | Significant influence on membranolytic and cytotoxic effects. researchgate.netnih.gov | Governed by the number and placement of charged groups like sulfates. |

| Hydrogen Bond Formation | Affects binding affinity and interaction with biological targets. researchgate.netnih.gov | Dependent on the quantity and position of hydroxyl and sulfate groups. |

| Sulfate Group Positioning | Directly correlates with the intensity of the biological effect. researchgate.netdntb.gov.ua | Specific sulfation patterns can enhance or diminish activity. |

| Aglycone Structure | The type of lactone present is a significant predictor of activity. mdpi.com | An 18(20)-lactone is favorable for hemolytic activity, while an 18(16)-lactone is not. mdpi.com |

These QSAR analyses, which correlate molecular descriptors with observed biological activities, are in good agreement with experimentally observed structure-activity relationship (SAR) tendencies. researchgate.netnih.gov Such computational models are powerful tools for guiding the synthesis of new analogs with potentially enhanced or more specific biological activities.

Molecular and Cellular Mechanisms of Holotoxin a Action

Apoptosis Induction Mechanisms of Holotoxin A

This compound is recognized as a potent initiator of apoptosis. Its mechanism is characterized by the engagement of specific cellular signaling cascades, notably the extrinsic apoptotic pathway and the activation of sphingomyelinases, which converge to execute the apoptotic program.

Extrinsic Apoptotic Pathway Activation

The extrinsic pathway of apoptosis is initiated at the cell surface through the activation of death receptors. This compound's pro-apoptotic effects are predominantly channeled through this pathway. nih.gov

A critical step in the extrinsic apoptotic pathway is the sequential activation of a family of cysteine proteases known as caspases. Treatment of human leukemia K562 cells with this compound results in the activation of the initiator caspase-8 and the executioner caspase-3. nih.govnih.gov The activation of caspase-8 is an upstream event that subsequently leads to the cleavage and activation of caspase-3. nih.gov This is confirmed by studies where inhibitors of caspase-8 and caspase-3 significantly block this compound-induced apoptosis. nih.govresearchgate.net This cascade is a defining feature of the extrinsic cell death process. nih.gov

| Caspase | Effect of this compound Treatment | Role in Apoptosis |

| Caspase-8 | Activated | Initiator Caspase (Extrinsic Pathway) |

| Caspase-3 | Activated | Executioner Caspase |

| Caspase-9 | Not Activated | Initiator Caspase (Intrinsic Pathway) |

This table summarizes the differential effect of this compound on key caspases, highlighting its specific action on the extrinsic pathway.

The intrinsic apoptotic pathway is distinguished by the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. However, research indicates that this compound-induced apoptosis proceeds without engaging this mechanism. nih.gov Studies have shown that this compound treatment does not cause the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net Furthermore, there is no significant change in the mitochondrial membrane potential, a key event in the intrinsic pathway. nih.govresearchgate.net This evidence strongly supports that this compound's apoptotic action is independent of the mitochondrial pathway and relies on the extrinsic signaling cascade. nih.gov

Sphingomyelinase Activation

In concert with the caspase cascade, this compound also modulates lipid-based signaling pathways integral to apoptosis by activating sphingomyelinases. These enzymes hydrolyze sphingomyelin (B164518) to produce ceramide, a lipid second messenger implicated in cell death signaling.

This compound treatment has been demonstrated to activate acid sphingomyelinase (ASM). nih.govnih.gov Upon activation by this compound, ASM can translocate to the plasma membrane, contributing to the generation of ceramide and subsequent apoptotic events. mdpi.com Inhibition of ASM has been shown to significantly reduce this compound-induced apoptosis, confirming its role in the cell death process. nih.govmdpi.com

In addition to ASM, this compound also triggers the activation of neutral sphingomyelinase (NSM). nih.govnih.gov Similar to ASM, activated NSM contributes to the pro-apoptotic ceramide pool. mdpi.com The simultaneous activation of both acid and neutral sphingomyelinases indicates a robust and multifaceted mechanism to elevate ceramide levels, thereby ensuring the progression of apoptosis. nih.govdntb.gov.ua Inhibiting NSM also leads to a significant decrease in this compound-induced apoptosis. nih.govmdpi.com

| Sphingomyelinase | Effect of this compound Treatment |

| Acid Sphingomyelinase (ASM) | Activated |

| Neutral Sphingomyelinase (NSM) | Activated |

This table outlines the sphingomyelinases activated by this compound.

Modulation of Apoptotic and Anti-Apoptotic Proteins

This compound exerts its influence on cancer cells by modulating the expression of proteins critical to the apoptotic process. This includes members of the Bcl-2 family, which are central regulators of programmed cell death.

Effects on Bcl-xL and Mcl-1 Expression

In studies involving human leukemia K562 cells, treatment with this compound resulted in an increased expression of the anti-apoptotic proteins B-cell lymphoma-extra large (Bcl-xL) and myeloid cell leukemia-1 (Mcl-1). nih.govresearchgate.net This upregulation of pro-survival factors is an interesting aspect of this compound's mechanism, as it suggests that the compound's potent apoptotic induction in leukemic cells can overcome the resistance typically conferred by elevated Bcl-xL and Mcl-1 levels. nih.gov This finding points to the potential efficacy of this compound in treating cancers that overexpress these particular anti-apoptotic proteins. nih.gov

Table 1: Effect of this compound on Anti-Apoptotic Protein Expression in K562 Cells

| Treatment Time | Bcl-xL Expression Change | Mcl-1 Expression Change |

|---|---|---|

| 0 hr | 1.0-fold | 1.0-fold |

| 1 hr | 1.2-fold | 1.5-fold |

| 3 hr | 1.8-fold | 2.0-fold |

| 6 hr | 2.2-fold | 2.5-fold |

Data derived from densitometry analysis of Western blots. researchgate.net

Influence on Bax Expression

Conversely, this compound treatment leads to a reduction in the expression of the pro-apoptotic protein Bax in K562 cells. nih.govresearchgate.net Bax is a crucial member of the Bcl-2 family that, under normal apoptotic signaling, translocates to the mitochondria to initiate the release of cytochrome c and trigger caspase activation. The observed decrease in Bax expression, coupled with the increase in anti-apoptotic proteins, suggests that this compound's primary apoptotic pathway in these cells may not be the intrinsic mitochondrial pathway. nih.gov

Table 2: Effect of this compound on Pro-Apoptotic Protein Expression in K562 Cells

| Treatment Time | Bax Expression Change |

|---|---|

| 0 hr | 1.0-fold |

| 1 hr | 0.8-fold |

| 3 hr | 0.6-fold |

| 6 hr | 0.5-fold |

Data derived from densitometry analysis of Western blots. researchgate.net

Cell Cycle Perturbations Induced by this compound

Bacterial toxins, such as the cytolethal distending toxins (CDTs), are known to interfere with the eukaryotic cell cycle, often causing arrest at the G2/M phase. asm.orgfrontiersin.org This is a result of DNA damage, which activates cellular checkpoint pathways. ki.se The active subunit of these toxins, CdtB, possesses DNase I-like activity, which is responsible for the genotoxic effects leading to cell cycle arrest. asm.orgki.se The internalization of the holotoxin is a prerequisite for this activity. frontiersin.org While the specific mechanisms of this compound on cell cycle progression are still under detailed investigation, the actions of other holotoxins provide a framework for understanding these potential perturbations.

Antifungal Mechanisms of this compound

This compound exhibits potent antifungal activity against various fungi, including the opportunistic pathogen Candida albicans. researchgate.netnih.gov Its mechanism of action is distinct from many common antifungal agents, targeting mitochondrial function.

Mitochondrial Dysfunction Induction

A key aspect of this compound's antifungal effect is the induction of mitochondrial dysfunction. researchgate.netnih.gov This is achieved through several interconnected processes that ultimately lead to fungal cell death.

This compound directly inhibits the enzymatic activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase). researchgate.netnih.gov This inhibition disrupts the electron transport chain, a critical process for cellular respiration and ATP production. nih.gov Studies have shown that this compound antagonizes the action of rotenone, a known inhibitor of complex I. researchgate.netnih.gov Furthermore, mutant strains of C. albicans lacking the NDH51 subunit of complex I show decreased susceptibility to this compound, confirming complex I as a primary target. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for complex I inhibition by this compound has been reported to be 2.1 µM.

Table 3: Effect of this compound on Mitochondrial Complex I Activity in C. albicans

| Treatment Time with this compound (2 µg/ml) | Mitochondrial Complex I Activity (% of Control) |

|---|---|

| 0 min | 100% |

| 15 min | ~75% |

| 30 min | ~50% |

| 60 min | ~30% |

Data represents approximate values based on graphical representation in the source. researchgate.net

Depolarization of Mitochondrial Membrane Potential (ΔΨm)

This compound induces dysfunction in mitochondria, a key organelle for cellular energy production, by depolarizing the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net The mitochondrial membrane potential is a crucial component for maintaining the electrochemical gradient necessary for ATP synthesis. sartorius.comnih.gov this compound's interference with this potential disrupts normal mitochondrial function. nih.govresearchgate.net Studies have shown that this compound can cause a significant 2.3-fold depolarization of the mitochondrial membrane potential. vulcanchem.com This disruption of the membrane potential is an early indicator of mitochondrial damage and can lead to further cellular distress. sartorius.comthermofisher.com

Reduction of ATP Production

A direct consequence of the depolarization of the mitochondrial membrane potential by this compound is a significant reduction in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net The process of generating ATP through oxidative phosphorylation is critically dependent on a stable mitochondrial membrane potential. nih.govnih.gov Research has demonstrated that this compound can lead to a 78% reduction in ATP production. vulcanchem.com This severe energy deficit can trigger various downstream cellular stress responses and ultimately contribute to cell death.

Transcriptomic Changes in Oxidative Phosphorylation Genes (e.g., NDH51)

The molecular mechanisms of this compound also involve alterations at the genetic level, specifically affecting genes related to oxidative phosphorylation. nih.govvulcanchem.com Transcriptomic analysis has revealed that this compound can induce changes in the expression of genes encoding for subunits of the mitochondrial respiratory chain complexes. nih.govnih.gov A key target identified is the NDH51 gene, which encodes a subunit of mitochondrial complex I. nih.govvulcanchem.com Experimental evidence has shown that fungal mutants lacking the NDH51 gene exhibit a decreased susceptibility to this compound, confirming the importance of this gene and its protein product in the compound's mechanism of action. nih.govresearchgate.net

Distinct Antifungal Targets, Differentiating from Ergosterol-Targeting Agents

The antifungal mechanism of this compound is notably different from that of commonly used antifungal drugs that target ergosterol (B1671047), a vital component of the fungal cell membrane. lumenlearning.comebsco.com Agents like azoles and polyenes function by inhibiting ergosterol synthesis or by directly binding to it, which disrupts membrane integrity. nih.govnih.govjmb.or.kr In contrast, this compound's primary mode of action involves the disruption of mitochondrial function, specifically by inhibiting mitochondrial complex I of the oxidative phosphorylation pathway. nih.govvulcanchem.com This distinction provides a novel approach to antifungal therapy, particularly for fungal strains that have developed resistance to ergosterol-targeting agents. nih.gov

Radiosensitizing Mechanisms of this compound

This compound has demonstrated potential as a radiosensitizer, a substance that makes tumor cells more susceptible to radiation therapy. vulcanchem.comresearchgate.net The underlying mechanisms for this radiosensitizing effect involve the enhancement of cellular damage induced by radiation. nih.govcrownbio.com By promoting the generation of reactive oxygen species (ROS) and inhibiting DNA repair mechanisms, this compound can augment the cytotoxic effects of ionizing radiation on cancer cells. vulcanchem.comnih.gov In preclinical models, the combination of this compound with radiation has been shown to synergistically increase cancer cell death and reduce tumor volume more effectively than radiation alone. vulcanchem.com For instance, in a murine Ehrlich carcinoma model, combining this compound with radiation led to a 62% reduction in tumor volume, compared to a 34% reduction with radiation alone. vulcanchem.com

Interactive Data Tables

Table 1: Effects of this compound on Mitochondrial Function and Oxidative Stress

| Parameter | Effect of this compound | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | 2.3-fold depolarization | vulcanchem.com |

| ATP Production | 78% reduction | vulcanchem.com |

| Intracellular Reactive Oxygen Species (ROS) | 215% increase | vulcanchem.com |

Table 2: Radiosensitizing Effect of this compound in Ehrlich Carcinoma

| Treatment | Tumor Volume Reduction | Reference |

| Radiation Alone (7 Gy) | 34% | vulcanchem.com |

| This compound (1 mg/kg) + Radiation (7 Gy) | 62% | vulcanchem.com |

Other Cellular and Molecular Effects of this compound

Beyond its interaction with radiation, this compound exerts a range of anticancer effects by directly targeting fundamental processes of cancer cell survival and spread.

A hallmark of cancer is uncontrolled cell proliferation. This compound, like other triterpene glycosides from sea cucumbers, demonstrates significant antiproliferative action against various human cancer cells. researchgate.net This effect is foundational to its anticancer potential.

The ability of cancer cells to form colonies is a measure of their capacity for self-renewal and tumorigenesis. This compound has been shown to effectively inhibit this process. In soft agar (B569324) assays, which assess anchorage-independent growth (a characteristic of malignant cells), this compound significantly reduced the colony-forming ability of human colorectal carcinoma cells. researchgate.net This inhibition of both proliferation and colony formation indicates that this compound can disrupt the sustained growth required for tumor development. researchgate.netresearchgate.net

The metastatic cascade, which involves the adhesion, migration, and invasion of cancer cells to distant sites, is the primary cause of cancer-related mortality. Triterpene glycosides, the class of compounds to which this compound belongs, are known to interfere with these processes. researchgate.net By disrupting the ability of cancer cells to adhere to extracellular matrix components and migrate through tissues, these compounds can potentially inhibit the spread of cancer. While this is a known characteristic of the broader family of sea cucumber glycosides, specific detailed studies on this compound's modulation of adhesion and invasion-related proteins are an area of continuing research. researchgate.netresearchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. dntb.gov.ua The inhibition of angiogenesis is a key strategy in cancer therapy. Triterpene glycosides isolated from sea cucumbers have been noted for their noteworthy anti-angiogenic effects. dntb.gov.uakoreascience.kr These compounds can disrupt the signaling pathways, such as those involving vascular endothelial growth factor (VEGF), that are essential for the development of new blood vessels, thereby starving the tumor and inhibiting its growth. nih.govnih.gov The specific anti-angiogenic mechanisms of this compound are a component of the broader anti-cancer profile attributed to this class of marine compounds. koreascience.kr

Modulation of Nuclear Factors (e.g., NF-κB)

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of over 500 genes involved in inflammation, immune response, cell proliferation, and survival. tjnpr.org Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. tjnpr.org The ability of certain natural compounds to inhibit NF-κB is therefore a significant area of research for developing anti-inflammatory and anticancer agents. tjnpr.orgresearchgate.net

Research into the effects of this compound has identified NF-κB as a potential molecular target. In silico studies, which use computational models to predict interactions between molecules, have explored the binding potential between this compound and NF-κB. tjnpr.orgresearchgate.net One such molecular docking analysis reported a high binding affinity between this compound and NF-κB, with a binding affinity value of -7.2 kcal/mol. tjnpr.orgresearchgate.net This suggests a stable and favorable interaction, indicating that this compound might inhibit the activity of NF-κB. tjnpr.org By potentially blocking NF-κB, this compound could interfere with the transcription of genes that promote inflammation and cancer development, such as those involved in cell cycle control, apoptosis inhibition, and cell migration. tjnpr.org The anticancer activities of the broader class of sea cucumber triterpene glycosides have been linked to their influence on the NF-κB pathway. mdpi.comresearchgate.net

Regulation of Cellular Receptors and Enzymes (e.g., EGFR, Akt, ERK, FAK, MMP-9)

The anticancer effects of sea cucumber triterpene glycosides, the class of compounds to which this compound belongs, are also attributed to their ability to regulate key cellular receptors and enzymes that are crucial for cancer cell signaling and metastasis. mdpi.comresearchgate.net These include the Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (Akt), Extracellular signal-Regulated Kinase (ERK), Focal Adhesion Kinase (FAK), and Matrix Metalloproteinase-9 (MMP-9). mdpi.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR) EGFR is a transmembrane receptor that, upon activation, triggers signaling cascades promoting cell growth, proliferation, and survival. plos.orgmdpi.com Its overexpression or mutation is a common driver in many cancers. mdpi.complos.org The regulation of EGFR is a known anticancer mechanism for triterpene glycosides. mdpi.com While direct studies on this compound's effect on EGFR are limited, research on other toxins shows that targeting EGFR can be an effective anti-proliferative strategy, particularly in cells with high receptor expression. nih.gov

Protein Kinase B (Akt) and Extracellular signal-Regulated Kinase (ERK) Akt and ERK are central kinases in signaling pathways that control cell survival, proliferation, differentiation, and motility. mdpi.comnih.govembopress.org The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer, making them prime therapeutic targets. researchgate.netresearchgate.net Saponins from sea cucumbers are known to exert their anticancer effects in part by modulating these pathways. researchgate.netresearchgate.net For instance, a related compound, desulfated holothurin (B576866) A (desHA), was found to regulate cholesterol metabolism in macrophage foam cells through the LXR/AKT/AMPK signaling pathway. d-nb.info It was observed that desHA treatment led to an increase in phosphor-AKT and influenced the phosphorylation state of AMPK. d-nb.info Similarly, the regulation of ERK is a recognized mechanism for the anticancer activity of this class of glycosides. mdpi.comresearchgate.net

Focal Adhesion Kinase (FAK) FAK is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals between cells and the extracellular matrix, influencing cell proliferation, survival, and migration. mdpi.comnih.gov Its dysfunction is often implicated in cancer. mdpi.com While specific data on this compound is scarce, another sea cucumber glycoside, Philinopside E, has been shown to suppress the active (phosphorylated) forms of FAK and associated proteins, thereby inhibiting endothelial cell proliferation, adhesion, and migration. mdpi.com In other contexts, toxins have been shown to induce the dephosphorylation and inactivation of FAK, disrupting cell-matrix interactions. nih.gov

Matrix Metalloproteinase-9 (MMP-9) MMP-9 is an enzyme that degrades components of the extracellular matrix, a process essential for tumor invasion and metastasis. mdpi.commdpi.com The regulation of MMP-9 expression and activity is therefore a key target in preventing cancer spread. nih.gov The ability to modulate MMP-9 is considered one of the anticancer mechanisms of sea cucumber triterpene glycosides. mdpi.comresearchgate.net

Preclinical Research Models for Holotoxin a Efficacy and Activity Assessment

In Vitro Cellular Models for Holotoxin A Research

Human Leukemic Cell Lines (e.g., K562, HL-60)

Holotoxin A1 has demonstrated significant cytotoxic effects against human leukemic cell lines. In studies involving K562 and HL-60 cells, Holotoxin A1 was found to be a more potent inducer of apoptosis than its structural analog, cladoloside C2. The mechanism of action involves the activation of the extrinsic apoptotic pathway, characterized by the cleavage of caspase-8 and caspase-3, without the activation of caspase-9. mdpi.com

A key finding in this research is the role of sphingomyelinases (SMases). Holotoxin A1 treatment led to the activation of both acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) in both K562 cells and human primary leukemia cells. mdpi.com The inhibition of these enzymes, either through chemical inhibitors or siRNA, significantly reduced the apoptotic effects of Holotoxin A1, indicating that ceramide generation via SMase activation is a critical step in its cytotoxic mechanism. mdpi.com Notably, the concentrations of Holotoxin A1 that induced apoptosis in leukemia cells did not have the same effect on normal human hematopoietic progenitor cells (CD34+), suggesting a degree of selectivity for cancer cells. mdpi.com The potency of Holotoxin A1 was evaluated across various primary leukemia cell types, with IC₅₀ values documented. mdpi.com

Table 1: Cytotoxicity (IC₅₀) of Holotoxin A1 in Human Primary Leukemia Cells This table is interactive. Click on headers to sort.

| Patient Leukemia Type | IC₅₀ (μM) |

|---|---|

| Acute Myeloid Leukemia | 0.12 |

| Acute Myeloid Leukemia | 0.15 |

| Acute Myeloid Leukemia | 0.09 |

| Acute Myeloid Leukemia | 0.21 |

| Acute Lymphoblastic Leukemia | 0.11 |

| Acute Lymphoblastic Leukemia | 0.13 |

| Chronic Myeloid Leukemia | 0.08 |

| Chronic Myeloid Leukemia | 0.10 |

| Chronic Lymphoblastic Leukemia | 0.25 |

| Chronic Lymphoblastic Leukemia | 0.18 |

Data sourced from Yun et al., 2018. mdpi.com

Human Colorectal Carcinoma Cell Lines (e.g., DLD-1, HT-29, SNU-C4)

The efficacy of Holotoxin A1 has also been assessed against human colorectal carcinoma cell lines. The compound exhibited direct cytotoxicity against DLD-1 and HT-29 cells, with half-maximal inhibitory concentrations (IC₅₀) of 31 µM and 34 µM, respectively. researchgate.net

Beyond its direct cytotoxic effects, Holotoxin A1 has been identified as a potential radiosensitizer, enhancing the efficacy of X-ray radiation. researchgate.net In vitro studies demonstrated that a non-toxic concentration of Holotoxin A1 (0.5 µM) significantly increased the inhibitory effect of a 2 Gy dose of radiation on the colony formation of cancer cells. researchgate.net Specifically, this combination therapy enhanced the inhibition of colony formation by 28% in DLD-1 cells and by 52% in HT-29 cells when compared to radiation treatment alone. researchgate.net These findings suggest that Holotoxin A1 could be a promising agent for improving the effectiveness of radiotherapy in colorectal cancer. researchgate.net Research has also documented the IC₅₀ of Holotoxin A1 in the SNU-C4 colorectal cancer cell line. mdpi.com

Table 2: Radiosensitizing Effect of Holotoxin A1 on Colorectal Cancer Cell Lines This table is interactive. You can filter or sort the data.

| Cell Line | Holotoxin A1 IC₅₀ | Radiation Dose | Holotoxin A1 Concentration (for synergy) | Increased Inhibition of Colony Formation (vs. Radiation Alone) |

|---|---|---|---|---|

| DLD-1 | 31 µM researchgate.net | 2 Gy researchgate.net | 0.5 µM researchgate.net | 28% researchgate.net |

| HT-29 | 34 µM researchgate.net | 2 Gy researchgate.net | 0.5 µM researchgate.net | 52% researchgate.net |

| SNU-C4 | 0.13 µM mdpi.com | N/A | N/A | N/A |

Other Tumor Cell Lines (e.g., Epidermal Carcinoma KB)

While direct studies on this compound against the epidermal carcinoma KB cell line are limited, research on closely related triterpene glycosides from sea cucumbers has shown significant activity. Holothurin (B576866) A, another compound from this class, demonstrated strong cytotoxic effects against KB cells. researchgate.net Specifically, Holothurin A3 and Holothurin A4, isolated from Holothuria scabra, showed IC₅₀ values of 0.87 μg/mL and 1.12 μg/mL, respectively, against the KB cell line. mdpi.com The growth of KB tumor cells was shown to be inhibited by the holothurin mixture. mdpi.comnih.gov These findings indicate that triterpene glycosides as a class are potent cytotoxic agents against this cell line.

Fungal Strains (e.g., Candida albicans SC5314, Clinical and Drug-Resistant Strains)

Holotoxin A1 has been identified as a potent fungicide with significant activity against Candida albicans, including the standard laboratory strain SC5314, as well as various clinical and drug-resistant isolates. researchgate.netresearchgate.netmdpi.com The in vitro antifungal activity is notable, with both the minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) determined to be 2 μg/mL against the SC5314 strain. researchgate.net

The mechanism of its antifungal action involves the disruption of mitochondrial function. researchgate.netresearchgate.netmdpi.com Holotoxin A1 induces oxidative damage by causing a significant increase in intracellular reactive oxygen species (ROS). researchgate.netresearchgate.net It inhibits oxidative phosphorylation, leading to a depolarization of the mitochondrial membrane potential and a reduction in ATP production. researchgate.netresearchgate.netmdpi.com Further investigation revealed that Holotoxin A1 directly inhibits the enzymatic activity of mitochondrial complex I. researchgate.netresearchgate.net This distinct mechanism of action makes it a promising candidate against drug-resistant fungal strains. researchgate.netmdpi.com

Table 3: In Vitro Antifungal Activity of Holotoxin A1 This table provides a summary of the key antifungal metrics.

| Fungal Strain | Test | Value | Mechanism of Action |

|---|---|---|---|

| Candida albicans SC5314 | MIC | 2 μg/mL researchgate.net | Induces ROS, inhibits mitochondrial complex I, reduces ATP researchgate.netresearchgate.net |

| Candida albicans SC5314 | MFC | 2 μg/mL researchgate.net | Induces ROS, inhibits mitochondrial complex I, reduces ATP researchgate.netresearchgate.net |

| Clinical & Drug-Resistant Strains | MIC | Effective researchgate.netresearchgate.net | Induces ROS, inhibits mitochondrial complex I, reduces ATP researchgate.netresearchgate.net |

In Vivo Animal Models in this compound Investigation

Murine Models of Candidiasis (Oropharyngeal and Intra-abdominal)

The in vitro antifungal efficacy of Holotoxin A1 has been translated into in vivo animal models. Murine models of both oropharyngeal and intra-abdominal candidiasis were used to assess its therapeutic potential. researchgate.netresearchgate.netmdpi.com In these studies, administration of Holotoxin A1 resulted in a significant reduction of the fungal burden in the infected tissues. researchgate.netresearchgate.net This demonstrates the effectiveness of Holotoxin A1 in controlling Candida infections in a live host, supporting its potential development as a novel antifungal agent for treating both mucosal and systemic candidiasis. researchgate.netmdpi.com

Murine Models of Carcinoma (e.g., Ehrlich Solid Carcinoma)

The therapeutic potential of this compound, particularly in combination with traditional cancer treatments like radiotherapy, has been investigated using murine models of carcinoma. The Ehrlich solid carcinoma model, a commonly used transplantable tumor model in mice, serves as a valuable tool for assessing the in vivo efficacy of novel anticancer agents. amegroups.org

Research has demonstrated that this compound exhibits a significant radiosensitizing effect, enhancing the tumor-inhibiting action of X-ray radiation. researchgate.net In studies involving mice with Ehrlich solid carcinoma, the combination of this compound with radiation therapy resulted in a more substantial reduction in tumor size compared to radiation alone. researchgate.netvulcanchem.com For instance, when administered in conjunction with 7 Gy of radiation, this compound led to a 62% reduction in tumor volume, a marked improvement over the 34% reduction seen with radiation by itself. vulcanchem.com Another study corroborated these findings, showing that the combined treatment of this compound and X-ray radiation led to a 71% decrease in tumor mass compared to the untreated control group. researchgate.net This synergistic effect highlights the compound's ability to sensitize cancer cells to the cytotoxic effects of radiation. researchgate.net

The data below illustrates the comparative efficacy of this compound when combined with radiation in reducing tumor growth in the Ehrlich solid carcinoma model.

Table 1: Effect of this compound on Ehrlich Solid Carcinoma Growth with X-ray Radiation

| Treatment Group | Tumor Growth Inhibition (%) |

|---|---|

| X-ray Radiation Alone | 34% - 48% |

| This compound + X-ray Radiation | 62% - 71% |

Data compiled from multiple studies on Ehrlich solid carcinoma in mice. researchgate.netvulcanchem.com

Models for Hematopoietic Recovery in Irradiated Mice

A significant limitation of radiotherapy is its damaging effect on healthy tissues, particularly the hematopoietic system, which is responsible for producing blood cells. researchgate.net Preclinical studies have explored this compound's potential not only as a radiosensitizer for cancer cells but also as a radioprotector for normal tissues, specifically focusing on hematopoietic recovery in irradiated mice. researchgate.net

Following exposure to sublethal doses of ionizing radiation, mice typically experience a sharp decline in peripheral blood leukocytes and damage to lymphoid organs such as the spleen and thymus. researchgate.netvulcanchem.com Research indicates that the administration of this compound to irradiated mice can significantly aid in the recovery of the hematopoietic system. researchgate.net In these models, this compound treatment was shown to increase the number of endogenous spleen colonies, which is an indicator of hematopoietic stem cell proliferation. researchgate.netcolab.ws

Specifically, treatment with this compound led to a notable restoration of peripheral leukocyte counts, spleen weight, and spleen cellularity in mice that had undergone radiation. vulcanchem.com For example, peripheral leukocyte numbers in mice treated with both radiation and this compound recovered to 3.04 × 10⁹/L, compared to just 1.2 × 10⁹/L in mice that received only radiation. vulcanchem.com This suggests that this compound promotes the regeneration of lymphoid tissues, potentially mitigating some of the harmful side effects of radiation exposure. vulcanchem.com

The following table presents key hematopoietic parameters from a study on irradiated mice, comparing the effects of radiation alone versus radiation combined with this compound treatment.

Table 2: Effects of this compound on Hematopoietic Recovery in Irradiated Mice

| Parameter | Control | Irradiated (7 Gy) | Irradiated + this compound |

|---|---|---|---|

| Spleen Weight (mg) | 77.1 ± 9.1 | 37.3 ± 6.9 | 59.0 ± 17.7 |

| Spleen Cellularity (x10⁹/L) | 228.3 ± 2.7 | 58.3 ± 11.7 | 99.5 ± 11.4 |

| Peripheral Leukocytes (x10⁹/L) | 5.7 ± 1.7 | 1.2 ± 0.25 | 3.04 ± 0.8 |

Data adapted from a study by Misyurina et al., as cited in supporting documentation. vulcanchem.com

Advanced Analytical and Research Methodologies in Holotoxin a Studies

Spectroscopic Techniques for Structural Elucidation of Holotoxin A

The precise chemical structure of this compound and its analogs has been determined primarily through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. jchps.com The structures of glycosides such as Holotoxin A1 have been determined using extensive 2D NMR techniques. researchgate.net These methods provide detailed information about the carbon-hydrogen framework and the connectivity of the molecule.

Techniques like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Spectroscopy (ROESY) are employed. researchgate.net This suite of experiments allows researchers to piece together the structure, including the aglycone core and the sequence and linkage points of the sugar chain. researchgate.netnih.gov Specific proton (¹H) and carbon-¹³ (¹³C) chemical shifts serve as the primary data points for piecing together the complete molecular architecture. nih.gov For example, the analysis of Holotoxin A1 isolated from the sea cucumber Cladolabes schmeltzii involved the use of 2D NMR spectroscopy to define its unique structural features. researchgate.net

Table 1: Key 2D NMR Techniques in this compound Structural Analysis

| NMR Technique | Purpose in this compound Structural Elucidation | Type of Information Gained |

| COSY (Correlation Spectroscopy) | Identifies proton-proton (H-H) couplings within the same spin system. | Reveals adjacent protons in the sugar rings and the aglycone backbone. researchgate.net |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to. | Assigns specific ¹H signals to their corresponding ¹³C signals. researchgate.net |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons separated by two or three bonds. | Establishes long-range connectivity, crucial for linking sugar units to each other and the sugar chain to the aglycone. researchgate.net |

| ROESY (Rotating-frame Overhauser Spectroscopy) | Detects protons that are close in space, revealing through-space interactions. | Helps determine the stereochemistry and the 3D conformation of the molecule, including the orientation of glycosidic linkages. researchgate.net |

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of this compound and for confirming structural details elucidated by NMR. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to obtain precise mass measurements. researchgate.netdntb.gov.ua

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide significant structural information. wikipedia.org For triterpene glycosides, characteristic fragmentation involves the neutral loss of monosaccharide units from the sugar chain. nih.gov The mass differences correspond to specific sugar residues, such as 132 Da for a xylose unit or 146 Da for a quinovose unit. nih.gov Fragmentation of the aglycone core also produces diagnostic ions that help characterize its structure. nih.gov The presence of sulfate (B86663) groups can significantly alter the fragmentation pathway, often yielding a diagnostic ion at m/z 96.96. nih.gov

Cellular and Molecular Biology Assays for this compound Activity

To understand the biological effects of this compound, researchers utilize a variety of cell-based assays that measure its impact on cell health, survival, and specific death pathways.

Cell viability assays are fundamental in assessing the cytotoxic potential of this compound. The MTS assay is a colorimetric method used to quantify the number of viable, metabolically active cells in a sample. biocompare.comtribioscience.com This assay relies on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by dehydrogenase enzymes in living cells. biocompare.com This reduction produces a soluble formazan (B1609692) product, and the amount of color produced is directly proportional to the number of viable cells, which can be measured by absorbance. biocompare.comabcam.com This method is frequently used to determine the dose-dependent effects of compounds like this compound on cancer cell lines. tribioscience.com

To determine if cell death induced by this compound occurs via apoptosis (programmed cell death), researchers use methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. bosterbio.comnih.gov

In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. nih.gov During early apoptosis, PS flips to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS. bdbiosciences.com Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the cellular DNA. bdbiosciences.com

This dual-staining allows for the differentiation of cell populations:

Annexin V- / PI- : Healthy, viable cells. bdbiosciences.com

Annexin V+ / PI- : Early apoptotic cells. bdbiosciences.com

Annexin V+ / PI+ : Late apoptotic or necrotic cells. bdbiosciences.com

Research has shown that Holotoxin A1 induces apoptosis in human primary leukemia cells and K562 leukemia cells, as demonstrated by an increase in the Annexin V-positive cell population after treatment. researchgate.netresearchgate.net

Table 2: Apoptosis Induction by Holotoxin A1 in Leukemia Cells

| Cell Type | Treatment | Observation | Methodology | Reference |

| Human Primary Leukemia Cells | Holotoxin A1 (6 h) | Significant increase in apoptotic cells. | Annexin V-FITC/PI staining, Flow Cytometry | researchgate.net |

| K562 Cells | 0.06 μM Holotoxin A1 (6 h) | Significant increase in apoptotic cells. | Annexin V-FITC/PI staining, Flow Cytometry | researchgate.net |

Mitochondria play a central role in apoptosis, and assessing their functional integrity is key to understanding a compound's mechanism of action. The loss of mitochondrial membrane potential (ΔΨm) is a common event in the early stages of apoptosis. umich.edu

The lipophilic cationic fluorescent dye DiOC6 (3,3′-dihexyloxacarbocyanine iodide) is used to measure ΔΨm. biotium.comnih.gov This dye accumulates in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential. umich.edu A decrease in ΔΨm, which occurs during mitochondrial dysfunction, leads to reduced DiOC6 uptake and a corresponding decrease in fluorescence intensity, which can be quantified by flow cytometry. umich.edu

Interestingly, in a study on K562 leukemia cells, treatment with 0.06 μM Holotoxin A1 for 2 hours did not affect the mitochondrial membrane potential, as measured by DiOC6 uptake. researchgate.net This finding suggests that in this specific context, Holotoxin A1-induced apoptosis may proceed through a pathway that is independent of early mitochondrial membrane depolarization. researchgate.net

Reactive Oxygen Species (ROS) Quantification

The quantification of reactive oxygen species (ROS) is a critical aspect of understanding the cellular mechanisms induced by this compound. ROS are highly reactive molecules containing oxygen that can lead to cellular damage, a condition known as oxidative stress, if they accumulate to high levels within cells. bmglabtech.com The production of ROS is a known factor in various cellular processes, including apoptosis (programmed cell death). mdpi.com

In the context of this compound research, the generation of ROS is a significant event. For instance, studies have shown that treatment with this compound can lead to an increase in ROS production. mdpi.comnih.gov This increase in ROS is often measured using fluorescent probes. A commonly used probe is 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes highly fluorescent upon oxidation by ROS. bmglabtech.com The intensity of the fluorescence can then be quantified to determine the level of intracellular ROS.

The involvement of ROS in this compound-induced apoptosis is a key area of investigation. It has been demonstrated that increased ROS production is part of the signaling cascade that leads to cell death. mdpi.comnih.gov For example, in some cell lines, this compound treatment has been shown to cause glutathione (B108866) depletion, which in turn leads to increased ROS production and the activation of neutral sphingomyelinase, an enzyme involved in apoptosis signaling. nih.gov

Protein Expression and Activation Analysis (e.g., Western Blot for Caspases, Sphingomyelinases, Bcl-family proteins)

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, providing insights into the molecular pathways affected by this compound. This method is crucial for analyzing the expression and activation of key proteins involved in apoptosis, such as caspases, sphingomyelinases, and Bcl-2 family proteins. abcam.combio-rad-antibodies.com

Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. abcam.com Western blot analysis is used to detect the cleavage and activation of these enzymes. For instance, studies on this compound have shown the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3. nih.gov The presence of cleaved forms of these caspases in Western blot results indicates the activation of the apoptotic cascade. nih.govabcam.com Research has demonstrated that inhibiting these caspases can significantly reduce this compound-induced apoptosis, confirming their functional involvement. nih.gov

Sphingomyelinase Activation: Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin (B164518) to produce ceramide, a lipid messenger involved in apoptosis. nih.gov Western blot analysis can be used to assess the levels of acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). Studies have revealed that this compound treatment leads to the activation of both aSMase and nSMase in certain cancer cell lines. nih.gov

Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that regulate the intrinsic pathway of apoptosis. bio-rad-antibodies.comphysiology.org Western blotting allows researchers to examine the expression levels of these proteins in response to this compound. In some leukemia cell lines, treatment with this compound did not significantly alter the levels of several Bcl-2 family proteins, including Mcl-1, Bcl-2, Bcl-xL, and Bax, suggesting that in these specific cells, the apoptotic mechanism may not primarily involve the intrinsic pathway. nih.gov

The following table summarizes the key proteins analyzed by Western blot in this compound studies and their observed roles:

| Protein Family | Specific Protein | Role in Apoptosis | Observation in this compound Studies |

| Caspases | Caspase-8 | Initiator caspase in the extrinsic pathway abcam.com | Activated by this compound nih.gov |

| Caspase-3 | Executioner caspase abcam.com | Activated by this compound nih.gov | |

| Caspase-9 | Initiator caspase in the intrinsic pathway abcam.com | Not significantly activated by this compound in some studies nih.gov | |

| Sphingomyelinases | Acid Sphingomyelinase (aSMase) | Produces ceramide | Activated by this compound nih.gov |

| Neutral Sphingomyelinase (nSMase) | Produces ceramide | Activated by this compound nih.gov | |

| Bcl-2 Family | Bcl-2 | Anti-apoptotic bio-rad-antibodies.com | Expression not significantly affected in some leukemia cells nih.gov |

| Bcl-xL | Anti-apoptotic bio-rad-antibodies.com | Expression not significantly affected in some leukemia cells nih.gov | |

| Mcl-1 | Anti-apoptotic | Expression not significantly affected in some leukemia cells nih.gov | |

| Bax | Pro-apoptotic physiology.org | Expression not significantly affected in some leukemia cells nih.gov |

Gene Expression Profiling (e.g., Transcriptome Analysis, siRNA Transfection)

Gene expression profiling provides a broad overview of the cellular response to this compound at the transcriptional level. thermofisher.comthermofisher.com This can be achieved through techniques like transcriptome analysis, which measures the expression of thousands of genes simultaneously. illumina.comnih.gov

Transcriptome Analysis: Transcriptome analysis, often performed using methods like RNA sequencing (RNA-Seq), can reveal widespread changes in gene expression following this compound treatment. illumina.comnih.gov This powerful approach helps in identifying novel genes and pathways that are modulated by the compound, offering a more comprehensive understanding of its mechanism of action. illumina.com For example, such analyses could uncover upregulation of genes involved in stress responses or downregulation of genes related to cell proliferation.

siRNA Transfection: To validate the functional role of specific genes identified through expression profiling or hypothesized to be involved in this compound's effects, small interfering RNA (siRNA) transfection is employed. qiagen.com This technique allows for the specific knockdown or silencing of a target gene's expression. researchgate.net

In the context of this compound research, siRNA has been instrumental in confirming the roles of key enzymes in the apoptotic pathway. For example, by using siRNAs to knock down the expression of acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase), researchers have shown that the absence of these enzymes protects cells from this compound-induced apoptosis. nih.gov This demonstrates that the activation of aSMase and nSMase is a crucial step in the cell death process initiated by this compound. nih.gov These experiments have also helped to place the activation of these sphingomyelinases downstream of Fas and caspase-8 activation but upstream of caspase-3 activation in the apoptotic signaling cascade. nih.gov

Colony Formation Assays (e.g., Soft Agar (B569324) Assay)

Colony formation assays are in vitro methods used to assess the ability of single cells to undergo sufficient proliferation to form a colony. case.educreative-bioarray.com The soft agar assay is a particularly stringent type of colony formation assay that measures anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. case.educreative-bioarray.com

In the study of this compound, the soft agar assay is utilized to determine the compound's effect on the clonogenic survival and radiosensitivity of cancer cells. researchgate.netablesci.com For instance, research has shown that this compound can enhance the sensitivity of colorectal carcinoma cells to radiation. researchgate.net In these experiments, cancer cells are treated with this compound, radiation, or a combination of both, and then plated in a soft agar medium. researchgate.net The number and size of the colonies that form over a period of several days to weeks are then quantified. A reduction in colony formation in the presence of this compound, particularly in combination with radiation, indicates its potential as a radiosensitizing agent. researchgate.net

The general procedure for a soft agar assay involves creating a base layer of agar in a petri dish, followed by a top layer of agar containing the treated cells. lbl.gov The cells are then incubated for an extended period to allow for colony growth, after which the colonies are stained and counted. lbl.gov

Advanced Imaging Techniques (e.g., Immunofluorescence Staining)

Advanced imaging techniques like immunofluorescence staining are vital for visualizing the subcellular localization and changes in the expression of specific proteins within cells treated with this compound. nih.govmicroscopeinternational.com This method uses antibodies conjugated to fluorescent dyes to label target proteins, which can then be observed using a fluorescence microscope. microscopeinternational.com

In this compound research, immunofluorescence has been employed to investigate the activation of apoptotic pathways. For example, this technique has been used to visualize the production of ceramide, a key signaling molecule in apoptosis. nih.gov Studies have shown a time-dependent increase in ceramide production in cells treated with this compound. nih.gov

Furthermore, immunofluorescence can be used in conjunction with other techniques, such as siRNA-mediated gene knockdown, to confirm the role of specific proteins. nih.gov For instance, after transfecting cells with siRNAs against acid sphingomyelinase or neutral sphingomyelinase, immunofluorescence can be used to confirm the reduced expression of these proteins. nih.gov The subsequent observation that these cells are resistant to this compound-induced apoptosis provides strong evidence for the involvement of these enzymes in the compound's mechanism of action. nih.gov

Future Research Directions and Translational Potential of Holotoxin a

Further Elucidation of Undiscovered Molecular Mechanisms of Holotoxin A

While research has identified key apoptotic pathways induced by this compound, a complete understanding of its molecular interactions remains to be fully elucidated. Future investigations are necessary to uncover additional molecular mechanisms that may contribute to the apoptotic effects of this compound. nih.gov

One area of focus is the identification of the primary membrane targets of this compound. While it is known that the Δ25 double bond in its aglycone side chain enhances membrane permeability, the specific receptors or lipids it interacts with to initiate the apoptotic cascade are not fully known. vulcanchem.com For instance, studies on similar compounds like cucumarioside (B1229730) A2-2 suggest that purinergic receptors of the P2X family could be potential membrane targets, acting as allosteric regulators. Investigating whether this compound interacts with these or other receptors could provide significant insights.

Furthermore, the activation of acid sphingomyelinase (SMase) and neutral SMase by this compound, leading to ceramide generation and subsequent apoptosis, is a critical finding. nih.govmdpi.com However, the precise upstream signaling events that trigger the activation and translocation of these enzymes to the plasma membrane are not entirely clear. nih.gov Future proteomic studies could help identify the proteins involved in this process and further delineate the signaling cascade.

Additionally, while this compound has been shown to induce the extrinsic apoptotic pathway through caspase-8 and -3 activation, the potential for involvement of other cell death pathways, such as necroptosis or ferroptosis, has not been extensively explored. mdpi.com Investigating these alternative pathways could reveal novel mechanisms of action and broaden the potential therapeutic applications of this compound.

Exploration of this compound Antitumor Activity in Chemotherapy-Resistant Cancer Cell Lines

A significant challenge in cancer treatment is the development of chemotherapy resistance. chemocare.com Future research should focus on evaluating the antitumor efficacy of this compound in cancer cell lines that have developed resistance to conventional chemotherapeutic agents. nih.gov

Several mechanisms contribute to chemotherapy resistance, including the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, as well as the increased activity of drug efflux pumps like P-glycoprotein (P-gp). nih.govchemocare.commdpi.com Notably, this compound has demonstrated the ability to induce apoptosis in leukemic cells even with elevated levels of Bcl-xL and Mcl-1, suggesting it may be effective against cancers that overexpress these pro-survival factors. nih.gov This provides a strong rationale for testing its activity in a broader range of resistant cancer types.

The interplay between the membrane glycolipid globotriaosylceramide (Gb3) and P-gp is another area of interest. mdpi.com Gb3 is often overexpressed in multidrug-resistant (MDR) tumors and its expression can be stimulated by chemotherapy. mdpi.comnih.gov Exploring the effects of this compound on the expression and function of both Gb3 and P-gp in resistant cell lines could uncover a novel strategy to overcome MDR. mdpi.comnih.gov

Table 1: Mechanisms of Chemotherapy Resistance and Potential Role of this compound

| Mechanism of Resistance | Description | Potential of this compound |

| Overexpression of Anti-Apoptotic Proteins | Increased levels of proteins like Bcl-xL and Mcl-1 prevent cancer cells from undergoing apoptosis. nih.gov | This compound has shown efficacy in cells with high levels of Bcl-xL and Mcl-1, suggesting it can bypass this resistance mechanism. nih.gov |

| Drug Efflux Pumps | Proteins like P-glycoprotein (P-gp) actively pump chemotherapy drugs out of cancer cells. chemocare.com | The effect of this compound on P-gp function and expression in resistant cells warrants investigation. |

| Altered Drug Targets | Mutations in the target proteins of chemotherapy drugs can prevent the drugs from binding and exerting their effects. chemocare.com | As this compound has multiple potential mechanisms of action, it may be effective even if one target is altered. |

| Enhanced DNA Repair | Cancer cells can develop more efficient DNA repair mechanisms to counteract the damage caused by chemotherapy. chemocare.com | The primary mechanism of this compound appears to be apoptosis induction rather than direct DNA damage, potentially circumventing this resistance. mdpi.com |

| Inactivation of Drugs | Cancer cells may develop mechanisms to chemically inactivate chemotherapy drugs. chemocare.com | The complex structure of this compound may be less susceptible to enzymatic inactivation by cancer cells. |

Development of Enhanced Structure-Activity Relationship Models for this compound

The biological activity of triterpene glycosides like this compound is intricately linked to their chemical structure. nih.gov Developing more sophisticated structure-activity relationship (SAR) models is crucial for understanding how different structural components contribute to its antitumor effects and for designing more potent analogs. nih.gov

Key structural features of this compound that influence its activity have been identified. The presence of a keto group at the C-16 position of the aglycone is vital for its anti-leukemic activity. nih.gov Furthermore, the Δ25 double bond in the aglycone side chain significantly enhances its apoptotic potency by increasing cell membrane permeability. vulcanchem.com This is evident when comparing this compound to its saturated counterpart, cladoloside C2, which shows lower apoptotic activity. vulcanchem.com

Future SAR studies should systematically explore the impact of modifications to both the aglycone and the glycone (sugar chain) moieties. nih.gov For example, altering the length, composition, and branching of the hexasaccharide chain could modulate the compound's solubility, cell permeability, and interaction with membrane targets. mdpi.com Similarly, modifications to the aglycone, such as the position and type of functional groups, could fine-tune its cytotoxic and apoptotic-inducing properties. nih.gov

Quantitative structure-activity relationship (QSAR) models can be employed to correlate these structural variations with biological activity. mdpi.com These computational models can help predict the activity of novel derivatives and guide the synthesis of compounds with optimized therapeutic profiles. mdpi.com

Investigation of Novel this compound Derivative Design and Synthesis for Optimized Biological Activities

Building upon enhanced SAR models, the next logical step is the rational design and synthesis of novel this compound derivatives with improved biological activities. The goal is to create analogs with increased potency, selectivity for cancer cells, and potentially reduced toxicity to normal cells.

Chemical modification of the this compound structure offers a versatile approach to achieve these goals. nih.gov For instance, strategic alterations to the aglycone or the sugar chain could enhance its ability to induce apoptosis or overcome drug resistance mechanisms. nih.govvulcanchem.com The synthesis of a library of derivatives with systematic variations would allow for a comprehensive evaluation of their therapeutic potential.

One promising strategy involves creating conjugates of this compound or its derivatives with targeting moieties, such as antibodies or ligands for cancer-specific receptors. This approach could enhance the delivery of the cytotoxic agent specifically to tumor cells, thereby increasing its efficacy and minimizing off-target effects. Another avenue is the development of derivatives that are more stable in biological systems or have improved pharmacokinetic properties.

Application of this compound in Combinatorial Therapeutic Strategies (e.g., Radiotherapy Enhancement)

This compound has shown significant promise as an agent to enhance the efficacy of conventional cancer therapies, particularly radiotherapy. researchgate.net Studies have demonstrated that this compound can act as a radiosensitizer, increasing the sensitivity of colorectal carcinoma cells to radiation in vitro. researchgate.net This suggests that combining this compound with radiotherapy could lead to more effective tumor control. researchgate.net

The mechanism behind this radiosensitizing effect may involve the inhibition of DNA repair pathways or the enhancement of radiation-induced apoptosis. Further research is needed to elucidate the precise molecular mechanisms. In vivo studies have also shown that the combination of this compound and X-ray radiation effectively inhibits the growth of solid tumors in mice. researchgate.net

Beyond radiotherapy, the potential for synergistic effects between this compound and various chemotherapy drugs should be explored. biorxiv.org Given its unique mechanism of action, this compound could be combined with agents that target different cellular pathways, potentially leading to enhanced antitumor activity and a reduction in the development of drug resistance. For example, combining this compound with drugs that inhibit cell cycle progression or angiogenesis could be a promising strategy.

Assessment of this compound's Role in Modulating Immunological Responses in Pre-clinical Models

Pre-clinical studies in mice have indicated that this compound can influence hematopoietic recovery following radiation exposure. researchgate.net Specifically, it has been observed to increase the number of spleen endogenous colonies and peripheral blood leukocytes, as well as the weight and cellularity of lymphoid organs in irradiated mice. researchgate.net This suggests that this compound may have a radioprotective effect on the hematopoietic system, which is often damaged during cancer therapy.

Future research should delve deeper into the immunomodulatory effects of this compound. This could involve investigating its impact on various immune cell populations, such as T cells, B cells, natural killer (NK) cells, and macrophages. researchgate.net Proteomic analyses have suggested that some sea cucumber glycosides regulate the expression of proteins involved in immune cell maturation, activation, phagocytosis, and proliferation. researchgate.net Determining if this compound has similar effects could open up new avenues for its use in cancer immunotherapy. The potential to stimulate an antitumor immune response while directly killing cancer cells would make this compound a particularly attractive therapeutic candidate.

Q & A

Q. How should researchers address ethical concerns when testing this compound in animal models?

- Methodological Answer : Adhere to 3R principles (Replacement, Reduction, Refinement). Use non-invasive imaging (e.g., IVIS for biodistribution) to minimize animal numbers. Include humane endpoints (e.g., weight loss ≥20%) and obtain IACUC approval. Cross-validate in ex vivo models (e.g., precision-cut tissue slices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.